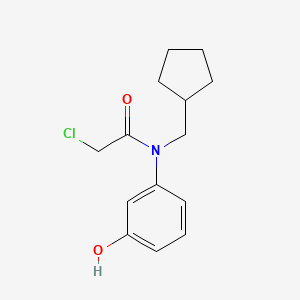

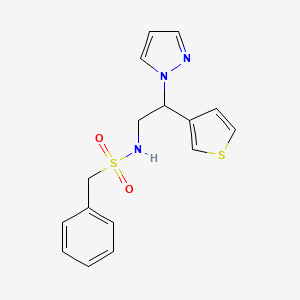

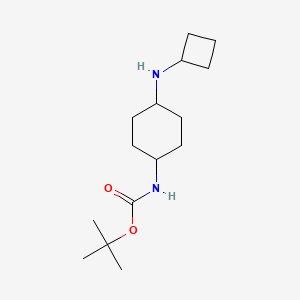

N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Researchers have synthesized novel derivatives of thiazolidinone and acetidinone, demonstrating antimicrobial activity against various microorganisms. The synthesis process involves reactions that produce compounds with potential as antimicrobial agents, highlighting the structural basis for their activity (Mistry, Desai, & Intwala, 2009).

Another study focused on the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, aiming to create new antimicrobial agents. This research showcases the chemical versatility of the compound and its derivatives for developing treatments against bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Quantitative structure-activity relationship (QSAR) studies have been conducted on derivatives to evaluate their antibacterial activity. These studies provide insights into the relationship between chemical structure and biological activity, offering a pathway for designing more effective antimicrobial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Research on the synthesis and antiviral activity of thiadiazole sulfonamide derivatives reveals their potential against tobacco mosaic virus, indicating a broader spectrum of biological activities beyond antimicrobial properties (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Cytotoxic activities of novel sulfonamide derivatives have been assessed against breast and colon cancer cell lines, identifying compounds with significant anticancer potential. This research opens new avenues for developing chemotherapeutic agents based on this chemical structure (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Structural analysis and molecular interactions of derivatives have also been explored, providing a deeper understanding of the chemical and physical properties that contribute to their biological activities (Boechat et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.

Mode of Action

this compound interacts with DHFR by binding to its active site . This binding inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis .

Biochemical Pathways

The inhibition of DHFR disrupts the tetrahydrofolate synthesis pathway . This disruption prevents the formation of purine nucleotides and the amino acids serine and methionine, which are essential for DNA synthesis and cell growth .

Result of Action

The inhibition of DHFR by this compound leads to a decrease in DNA synthesis and cell growth . This can result in the death of rapidly dividing cells, such as cancer cells or bacteria, making the compound potentially useful as an anticancer or antimicrobial agent .

Propiedades

IUPAC Name |

N-[4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S2/c1-14(23)21-15-6-8-16(9-7-15)27(24,25)22-11-10-19(26-13-12-22)17-4-2-3-5-18(17)20/h2-9,19H,10-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXSCDVBPGWDOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide](/img/structure/B2531943.png)

![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2531955.png)

![Methyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2531956.png)